molecular formula C18H14Cl2N4O B12771034 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(3-chloro-4-methoxyphenyl)-1-methyl- CAS No. 115764-97-1

4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(3-chloro-4-methoxyphenyl)-1-methyl-

Cat. No.: B12771034
CAS No.: 115764-97-1
M. Wt: 373.2 g/mol
InChI Key: XAKPHQUYGHMAGO-UHFFFAOYSA-N
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Description

4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(3-chloro-4-methoxyphenyl)-1-methyl- is a complex organic compound belonging to the benzodiazepine class. This compound is characterized by its triazolo and benzodiazepine fused ring structure, which imparts unique chemical and pharmacological properties. Benzodiazepines are well-known for their applications in medicine, particularly as anxiolytics, sedatives, and anticonvulsants.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(3-chloro-4-methoxyphenyl)-1-methyl- typically involves multiple steps:

    Formation of the Benzodiazepine Core: The initial step involves the formation of the benzodiazepine core through the condensation of an ortho-diamine with a suitable electrophile, such as a carboxylic acid derivative.

    Introduction of the Triazolo Ring: The triazolo ring is introduced via cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.

    Chlorination and Methylation: The chlorination of the phenyl ring and methylation of the nitrogen atom are achieved using reagents like thionyl chloride and methyl iodide under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the triazolo ring, potentially opening it to form simpler benzodiazepine derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Simplified benzodiazepine derivatives.

    Substitution: Halogenated or alkylated benzodiazepines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, it serves as a tool for studying the interactions of benzodiazepines with various receptors in the central nervous system. It helps in understanding the binding affinities and mechanisms of action of benzodiazepines.

Medicine

Medically, this compound and its derivatives are investigated for their potential therapeutic effects, including anxiolytic, sedative, and anticonvulsant properties. Research is ongoing to develop new drugs with improved efficacy and safety profiles.

Industry

In the pharmaceutical industry, this compound is used in the development of new medications. Its synthesis and modification are crucial for creating drugs with specific pharmacological activities.

Mechanism of Action

The mechanism of action of 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(3-chloro-4-methoxyphenyl)-1-methyl- involves binding to the gamma-aminobutyric acid (GABA) receptors in the brain. This binding enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and anticonvulsant effects. The compound interacts with the benzodiazepine binding site on the GABA-A receptor, modulating its activity and increasing the influx of chloride ions into neurons, resulting in hyperpolarization and decreased neuronal excitability.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

    Alprazolam: A triazolobenzodiazepine with potent anxiolytic effects.

    Clonazepam: Known for its anticonvulsant properties.

Uniqueness

4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(3-chloro-4-methoxyphenyl)-1-methyl- is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the triazolo ring enhances its binding affinity to GABA receptors, potentially leading to more potent effects compared to other benzodiazepines.

This compound’s unique structure and properties make it a valuable subject of study in various scientific fields, contributing to advancements in chemistry, biology, medicine, and industry.

Properties

CAS No.

115764-97-1

Molecular Formula

C18H14Cl2N4O

Molecular Weight

373.2 g/mol

IUPAC Name

8-chloro-6-(3-chloro-4-methoxyphenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine

InChI

InChI=1S/C18H14Cl2N4O/c1-10-22-23-17-9-21-18(11-3-6-16(25-2)14(20)7-11)13-8-12(19)4-5-15(13)24(10)17/h3-8H,9H2,1-2H3

InChI Key

XAKPHQUYGHMAGO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC(=C(C=C4)OC)Cl

Origin of Product

United States

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